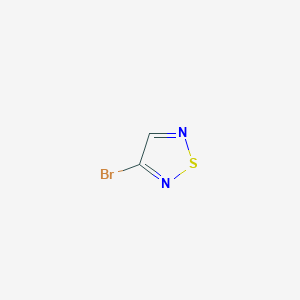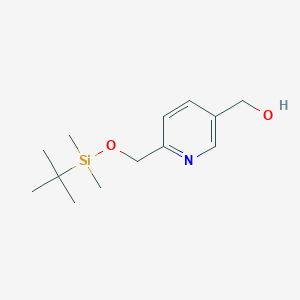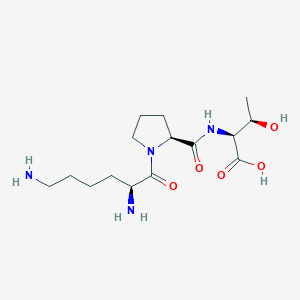
Lysyl-prolyl-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-D-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted side reactions.
Coupling: The protected amino acids are coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc group is removed using a base like piperidine, allowing the next amino acid to be added.
Industrial Production Methods
Industrial production of H-Lys-D-Pro-Thr-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-D-Pro-Thr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residue can be reduced to form a primary amine.
Substitution: The proline residue can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated threonine derivatives.
Reduction: Primary amine derivatives of lysine.
Substitution: Alkylated or acylated proline derivatives.
Applications De Recherche Scientifique
H-Lys-D-Pro-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating immune responses, particularly as an interleukin-1 receptor antagonist.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as allergic rhinitis and acne.
Industry: Utilized in the development of peptide-based drugs and as a research tool in drug discovery .
Mécanisme D'action
H-Lys-D-Pro-Thr-OH exerts its effects primarily by acting as an antagonist to the interleukin-1 receptor type I (IL-1RI). It binds to IL-1RI, preventing the interaction of interleukin-1 with its receptor. This inhibition reduces the downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-2 and IL-4. The compound forms hydrogen bonds with both the C- and N-terminals of IL-1RI, stabilizing the receptor in a closed conformation and minimizing system energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): A neuropeptide with similar structural elements but different biological activity.
Lanreotide (H-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2): A somatostatin analog with therapeutic applications in treating acromegaly and neuroendocrine tumors .
Uniqueness
H-Lys-D-Pro-Thr-OH is unique due to its specific action as an IL-1RI antagonist, which is not commonly observed in other similar peptides. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C15H28N4O5 |
|---|---|
Poids moléculaire |
344.41 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 |
Clé InChI |
LOGFVTREOLYCPF-RHYQMDGZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


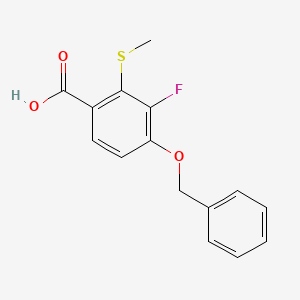
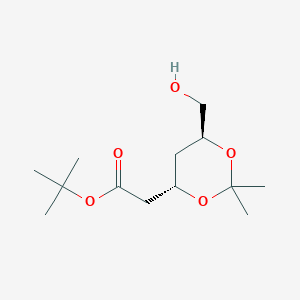


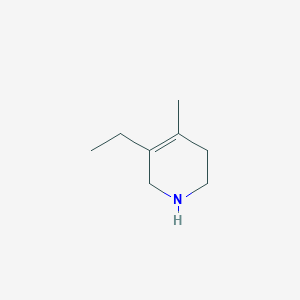
![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)

